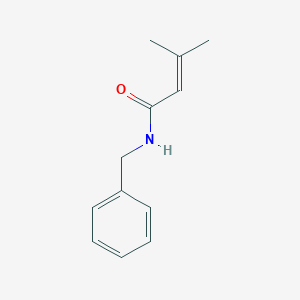

2-Butenamide, 3-methyl-N-(phenylmethyl)-

Description

Contextual Background of Amide Chemistry and Bioactive Analogues

The amide bond is a cornerstone of organic chemistry and biochemistry, forming the fundamental linkage in peptides and proteins. Beyond their biological roles, amides are prevalent in a wide array of pharmaceuticals, natural products, and industrial materials. researchgate.net The stability and hydrogen-bonding capabilities of the amide group contribute significantly to the molecular recognition and binding affinity of drugs to their biological targets.

Bioactive analogues are modifications of a known active compound, designed to enhance efficacy, improve metabolic stability, or elucidate structure-activity relationships (SAR). The development of such analogues is a crucial strategy in drug discovery. acs.org For instance, replacing or modifying parts of a molecule can lead to derivatives with improved properties. The α,β-unsaturated system in 2-Butenamide, 3-methyl-N-(phenylmethyl)- is a feature found in many bioactive compounds and is known to be a target for biological nucleophiles, which can be a source of bioactivity. researchgate.netnih.gov The N-benzyl group is also a common feature in pharmacologically active molecules, often contributing to the compound's interaction with receptor sites. nih.gov

Historical Overview of the Synthesis and Initial Investigations of 2-Butenamide, 3-methyl-N-(phenylmethyl)-

Classic methods for amide formation typically involve the coupling of a carboxylic acid (or its activated derivative, like an acyl chloride or anhydride) with an amine. In the case of 2-Butenamide, 3-methyl-N-(phenylmethyl)-, this would involve a derivative of 3-methyl-2-butenoic acid and N-benzylamine.

More contemporary methods focus on improving efficiency and reducing waste. Palladium-catalyzed hydroaminocarbonylation of alkynes has emerged as a powerful technique for the regio- and stereoselective synthesis of α,β-unsaturated amides. researchgate.net These advanced catalytic systems offer milder reaction conditions and greater substrate scope. Another modern approach involves the aza-Michael reaction, where an amine adds to an α,β-unsaturated carbonyl compound, which can be a route to functionalized amides. acs.orgnih.gov

Current Research Landscape and Significance of 2-Butenamide, 3-methyl-N-(phenylmethyl)-

While direct research on 2-Butenamide, 3-methyl-N-(phenylmethyl)- is not prominent, the broader class of α,β-unsaturated amides is an area of active investigation. Recent studies have highlighted their potential as antifungal agents that can overcome resistance to existing drugs. nih.gov For example, certain α,β-unsaturated amide derivatives have been shown to inhibit lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis. nih.gov

Furthermore, N-substituted amides are being explored for a variety of therapeutic applications. Studies on N-benzyl-2-acetamidopropionamide derivatives have identified potent anticonvulsant activities. nih.gov The strategic placement of substituents on the amide structure is crucial for maximizing biological activity. nih.gov Other research focuses on N-substituted benzamides as histone deacetylase (HDAC) inhibitors for cancer therapy. nih.govresearchgate.net

The significance of a compound like 2-Butenamide, 3-methyl-N-(phenylmethyl)- lies in its potential to exhibit novel biological activities based on its unique combination of structural features. The α,β-unsaturated amide core provides a reactive site that could interact with biological targets, while the N-benzyl group can influence its pharmacokinetic and pharmacodynamic properties.

Scope and Objectives of Academic Research on 2-Butenamide, 3-methyl-N-(phenylmethyl)-

Given the lack of specific data, academic research on 2-Butenamide, 3-methyl-N-(phenylmethyl)- would likely encompass the following scope and objectives:

Synthesis and Characterization: The primary objective would be to develop an efficient and scalable synthesis route for the compound. This would be followed by thorough characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Physicochemical Properties: A key objective would be to determine the fundamental physicochemical properties of the compound. As data for the specific compound is unavailable, the properties of a close analogue, 2-Butenamide, N-(3-methylphenyl)-3-methyl-, are presented in the table below for illustrative purposes.

Table 1: Physicochemical Properties of the Analogue 2-Butenamide, N-(3-methylphenyl)-3-methyl- Data for a structurally related compound.

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 189.25 | g/mol | Cheméo chemeo.com |

| Normal Boiling Point (Tboil) | 613.70 | K | Joback Calculated Property chemeo.com |

| Normal Melting Point (Tfus) | 347.49 | K | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 58.46 | kJ/mol | Joback Calculated Property chemeo.com |

| LogP (Octanol/Water Partition Coefficient) | 2.900 | Crippen Calculated Property chemeo.com | |

| Water Solubility (log10WS) | -3.26 | mol/l | Crippen Calculated Property chemeo.com |

Biological Screening: A crucial objective would be to screen 2-Butenamide, 3-methyl-N-(phenylmethyl)- for a range of biological activities. Based on the activities of related compounds, this could include antifungal, antibacterial, anticonvulsant, and anticancer assays. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Should any significant biological activity be identified, further research would aim to synthesize a library of related analogues to establish SARs. This would involve modifying the substituents on the butenamide core and the phenyl ring to optimize activity and selectivity.

Compound Names Mentioned

Structure

3D Structure

Properties

CAS No. |

67264-80-6 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

N-benzyl-3-methylbut-2-enamide |

InChI |

InChI=1S/C12H15NO/c1-10(2)8-12(14)13-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,13,14) |

InChI Key |

KRPRWOXUFAQNOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)NCC1=CC=CC=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butenamide, 3 Methyl N Phenylmethyl and Its Analogues

Classical Approaches for Amide Bond Formation of 2-Butenamide, 3-methyl-N-(phenylmethyl)-

Traditional methods for forming the amide linkage in 2-Butenamide, 3-methyl-N-(phenylmethyl)- typically involve the reaction of a carboxylic acid derivative with an amine. These methods are well-documented and widely employed due to their reliability and versatility.

Coupling of 3-Methyl-2-butenoic Acid Derivatives with Phenylmethylamine

The most direct classical route to 2-Butenamide, 3-methyl-N-(phenylmethyl)- involves the coupling of 3-methyl-2-butenoic acid or its activated derivatives with phenylmethylamine (also known as benzylamine). This reaction forms the core of many amide synthesis strategies. The direct reaction between a carboxylic acid and an amine to form an amide is generally not feasible without strong heating, as it forms a stable ammonium (B1175870) carboxylate salt. nih.gov Therefore, activation of the carboxylic acid is a crucial step.

Utilization of Carboxylic Acid Activating Agents (e.g., Carbodiimides, Acyl Chlorides, Mixed Anhydrides)

To facilitate the amide bond formation under milder conditions, various activating agents are employed. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Carbodiimides: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used coupling reagents. researchgate.netthermofisher.com EDC is particularly favored in many applications due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. thermofisher.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine. thermofisher.com Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often used to increase efficiency and reduce side reactions. nih.gov

| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Methyl-2-butenoic acid | Phenylmethylamine | EDC/HOBt | Dichloromethane | Room Temperature | High | nih.gov (general procedure) |

| Hydrocinnamic acid | Benzylamine (B48309) | HATU/DIPEA | Ethyl Acetate | Not specified | High | walisongo.ac.id |

| Reactant 1 | Reactant 2 | Reagent for Acyl Chloride Formation | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Methyl-2-butenoic acid | Phenylmethylamine | Oxalyl chloride/DMF (cat.) | Dichloromethane | 0 °C to Room Temp | High | walisongo.ac.id (general procedure) |

| Reactant 1 | Reactant 2 | Anhydride Forming Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Methyl-2-butenoic acid | Phenylmethylamine | Ethyl chloroformate/Triethylamine | Tetrahydrofuran | 0 °C to Room Temp | High | google.com (general procedure) |

| Various Carboxylic Acids | N-Alkyl Anilines | Pivalic Anhydride | Not specified | Not specified | High | google.com |

Aminolysis Reactions for 2-Butenamide, 3-methyl-N-(phenylmethyl)- Synthesis

Aminolysis, the reaction of an ester with an amine, provides another route to 2-Butenamide, 3-methyl-N-(phenylmethyl)-. nih.gov Esters of 3-methyl-2-butenoic acid, such as the methyl or ethyl ester, can react with phenylmethylamine to form the desired amide. This reaction is typically slower than those involving more reactive acid derivatives and may require elevated temperatures or catalysis. researchgate.net Catalysts such as 6-halo-2-pyridones have been shown to be effective in promoting the aminolysis of even less reactive esters. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 3-methyl-2-butenoate | Phenylmethylamine | 6-Chloro-2-pyridone | Toluene | 110 °C | High | researchgate.net (analogous reaction) |

| Benzyl (B1604629) Boc-glycinate | Benzylamine | 6-Chloro-2-pyridone | Toluene | 40 °C | 86% | researchgate.net |

Modern and Sustainable Synthetic Strategies for 2-Butenamide, 3-methyl-N-(phenylmethyl)-

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of new approaches for amide bond formation that adhere to the principles of green chemistry.

Green Chemistry Principles in 2-Butenamide, 3-methyl-N-(phenylmethyl)- Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. walisongo.ac.id Key principles include the use of catalysts over stoichiometric reagents, maximizing atom economy, using safer solvents and reaction conditions, and improving energy efficiency. walisongo.ac.id

Solvent-Free and Reduced-Solvent Methodologies

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. orgsyn.org

Solvent-Free Synthesis: Performing reactions without a solvent can lead to higher reaction rates, easier product isolation, and reduced waste. orgsyn.org Boric acid has been reported as an effective catalyst for the direct amidation of carboxylic acids with amines under solvent-free conditions, often involving simple trituration and heating. orgsyn.org Another solvent-free approach utilizes methoxysilanes as coupling agents, which can be performed without the exclusion of air and moisture. google.com

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Carboxylic Acid | Urea | Boric Acid | Trituration, then heating | Good | orgsyn.org (general procedure) |

| Benzoic Acid | Benzylamine | Dodecamethoxy-neopentasilane | Heating | 98% | google.com |

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Phloretic Acid | Benzylamine | Ceric Ammonium Nitrate (2 mol%) | Microwave, 160-165 °C, solvent-free | 2 h | High | mdpi.com (analogous reaction) |

| Ethyl Salicylate | Primary Amines | Phenylboronic Acid (15 mol%) | Microwave, 60 °C, solvent-free | 45 min | 80-99% | researchgate.net |

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful, environmentally benign alternative to solvent-based synthesis. nih.gov By grinding or milling solid reactants, mechanochemical methods can accelerate reaction rates and sometimes yield products that are inaccessible through solution-phase chemistry. nih.gov This approach is particularly attractive for amide bond formation, a reaction central to the synthesis of 2-Butenamide, 3-methyl-N-(phenylmethyl)-.

The synthesis of amides via mechanochemical ball milling can be achieved through several routes. One common method involves the use of coupling reagents, similar to those used in solution-phase synthesis. For instance, uronium-based reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) have been successfully employed. acs.orgchemrxiv.org In a typical procedure, the carboxylic acid (3-methyl-2-butenoic acid), the amine (benzylamine), the coupling reagent, and a solid base such as potassium phosphate (B84403) (K₂HPO₄) are milled together. acs.orgchemrxiv.org This solvent-free or liquid-assisted grinding (LAG) approach often results in high yields and significantly reduced reaction times compared to conventional methods. acs.org

Another mechanochemical strategy is the direct amidation of esters. researchgate.net This process involves milling an ester, such as methyl 3-methyl-2-butenoate, with an amine in the presence of a substoichiometric amount of a base like potassium tert-butoxide (KOtBu). researchgate.net The transformation is operationally simple and has been used to generate large libraries of amides with diverse structures. researchgate.net Furthermore, the synthesis of primary amides has been achieved by milling esters with calcium nitride (Ca₃N₂), a method that avoids chromatography and is compatible with various functional groups. nih.govresearchgate.net

Below is a table summarizing representative findings for mechanochemical amidation, which could be adapted for the synthesis of the target compound.

| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |

| Carboxylic Acids | Amines | COMU/K₂HPO₄, Ball Milling | 70-96% | acs.orgchemrxiv.org |

| Esters | Amines | KOtBu, Ball Milling | High | researchgate.net |

| Esters | Calcium Nitride | InCl₃, EtOH, Ball Milling | 70-90% | nih.govresearchgate.net |

| Carboxylic Acids | Amines | TCT/PPh₃, Grinding | Moderate to Excellent | rsc.org |

| This table presents generalized data for mechanochemical amidation reactions applicable to the synthesis of 2-Butenamide, 3-methyl-N-(phenylmethyl)-. |

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is paramount in modern organic synthesis for improving atom economy, reducing energy consumption, and controlling selectivity. sigmaaldrich.com For the synthesis of 2-Butenamide, 3-methyl-N-(phenylmethyl)-, both organocatalytic and metal-catalyzed approaches offer significant advantages over stoichiometric methods. dntb.gov.ua

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. researchgate.net In amide synthesis, organocatalysts can activate carboxylic acids, making them more susceptible to nucleophilic attack by an amine. Boronic acid derivatives, for example, have been shown to be effective catalysts for the direct amidation of carboxylic acids at room temperature. sigmaaldrich.comresearchgate.net The proposed mechanism involves the formation of a complex between the boronic acid and the carboxylic acid, which facilitates the dehydration process. researchgate.net Diboron catalysts have also been developed that show high efficacy in the amidation of hydroxy acids. mdpi.com

Another class of organocatalysts for amide bond formation is based on disulfide or diselenide scaffolds. acs.org These catalysts operate through a redox cycle where a transient thioester or selenoester is formed between the catalyst and the carboxylic acid. This activated intermediate then readily reacts with the amine to form the amide bond, regenerating the catalyst. acs.org This biomimetic approach offers a pathway to catalytic peptide synthesis with reduced waste. acs.org

Transition metal catalysts offer a diverse array of reaction pathways for amide synthesis. dntb.gov.ua Group (IV) metals like zirconium and hafnium have been used to catalyze the direct amidation of non-activated carboxylic acids and amines, with water as the only byproduct. diva-portal.org Zirconium(IV) chloride, for instance, is an effective catalyst for this transformation under mild conditions. diva-portal.org

Copper-catalyzed reactions have also been extensively studied. A notable method is the copper hydride (CuH)-catalyzed asymmetric reductive amidation of α,β-unsaturated carboxylic acids. nih.gov This process allows for the direct synthesis of β-chiral amides from readily available starting materials in a single step with high enantioselectivity. nih.gov For the synthesis of an achiral molecule like 2-Butenamide, 3-methyl-N-(phenylmethyl)-, related copper-catalyzed direct amidation methods could be highly efficient. Other transition metals, including ruthenium, palladium, and manganese, have also been employed to catalyze amide bond formation from various starting materials, including esters and alcohols. sigmaaldrich.commdpi.com

| Catalyst Type | Reactants | Key Features | Reference |

| Organocatalyst (Boronic Acid) | Carboxylic Acid + Amine | Waste-free, room temperature reaction | sigmaaldrich.com |

| Organocatalyst (Diselenide) | Carboxylic Acid + Amine | Biomimetic, redox-neutral cycle | acs.org |

| Metal Catalyst (Zirconium) | Carboxylic Acid + Amine | Direct amidation, water is the only byproduct | diva-portal.org |

| Metal Catalyst (Copper) | α,β-Unsaturated Carboxylic Acid + Amine | Direct synthesis of β-chiral amides | nih.gov |

| Metal Catalyst (Manganese) | Ester + Amine | Broad substrate scope, low catalyst loading | mdpi.com |

| This table highlights various catalytic systems applicable to the synthesis of the target amide. |

Flow Chemistry and Continuous Processing for 2-Butenamide, 3-methyl-N-(phenylmethyl)- Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, has become a transformative technology in chemical synthesis, particularly for the production of active pharmaceutical ingredients (APIs). mdpi.combeilstein-journals.org This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, especially for exothermic or hazardous reactions. scielo.brnih.gov

The production of 2-Butenamide, 3-methyl-N-(phenylmethyl)- could be readily adapted to a continuous flow process. A typical setup would involve pumping streams of the reactants (e.g., 3-methyl-2-butenoic acid and benzylamine), along with a suitable catalyst and solvent, through a heated reactor coil or microreactor. acs.org The residence time in the reactor can be precisely controlled to maximize conversion. Downstream processing, such as extraction and purification, can also be integrated into the flow system, allowing for a fully automated, end-to-end manufacturing process. scielo.br The advantages of this approach include reduced manual operations, minimized waste, and the ability to scale up production by simply running the system for longer periods or by numbering up the reactors. scielo.bracs.org

Chemo- and Regioselective Synthesis of 2-Butenamide, 3-methyl-N-(phenylmethyl)- and its Stereoisomers

The synthesis of α,β-unsaturated amides requires careful control of chemo-, regio-, and stereoselectivity. For the target compound, this involves ensuring the formation of the double bond at the α,β-position relative to the carbonyl group and controlling the (E)/(Z) stereochemistry of the trisubstituted alkene.

Stereoselective synthesis of (E)-trisubstituted α,β-unsaturated amides can be achieved through various methods. One approach involves the stereoselective elimination of N-acyl-oxazolidin-2-one-syn-aldols, which can yield amides with greater than 95% diastereomeric excess. rsc.org Another strategy reports a completely stereoselective synthesis of (E)-α,β-unsaturated primary amides via a samarium(II) iodide-mediated sequential reaction followed by β-elimination. acs.org While this method yields primary amides, modifications could potentially be developed for secondary amides. The (E)-stereoselectivity of α,β-unsaturated esters, which can be precursors to amides, has also been achieved with high selectivity (>99%) via a mild, triethylamine-catalyzed allylic rearrangement of enol phosphates. nih.gov

Regioselectivity is also a critical consideration, particularly when starting from materials that could lead to different isomers. For example, methods have been developed for the regioselective synthesis of β,γ-unsaturated amides from unactivated alkenes. nih.govacs.org While this produces a different regioisomer, it highlights the importance of choosing a synthetic route that explicitly favors the desired α,β-unsaturation. Tandem reactions, such as sequential [3+2] heteroannulation strategies, demonstrate how chemo- and regioselectivity can be controlled through careful optimization of catalytic processes and substrate design. nih.govresearchgate.net For the synthesis of 2-Butenamide, 3-methyl-N-(phenylmethyl)-, starting directly from 3-methyl-2-butenoic acid and benzylamine via amidation is the most direct route and generally ensures the correct regiochemistry of the double bond.

Derivatization and Functionalization Strategies of the 2-Butenamide, 3-methyl-N-(phenylmethyl)- Scaffold

The 2-Butenamide, 3-methyl-N-(phenylmethyl)- scaffold possesses several sites amenable to derivatization, allowing for the synthesis of a library of analogues with potentially modified biological or material properties. Key functionalization points include the phenyl ring of the benzyl group, the amide N-H bond, and the α,β-unsaturated system.

A recent study detailed the synthesis and characterization of para-substituted derivatives of N-benzyl-3-methylbut-2-enamide to investigate their antibacterial properties. nih.gov Specifically, compounds with hydroxy, isobutoxy, and isopropoxy groups at the para-position of the benzyl ring were synthesized and their structures confirmed by single-crystal X-ray diffraction. nih.gov These derivatives showed effective antibacterial activity against Escherichia coli and, for the alkoxy derivatives, against Staphylococcus aureus. nih.gov This work provides a clear example of how functionalization of the phenyl ring can be used to tune the biological activity of the core scaffold.

Beyond the phenyl ring, the α,β-unsaturated nature of the amide offers a handle for various transformations. For example, the double bond can undergo conjugate addition (Michael addition) reactions with a wide range of nucleophiles. The amide nitrogen, once deprotonated, can also be alkylated or acylated to produce tertiary amides. Furthermore, the development of chemo- and regioselective functionalization methods for complex natural products demonstrates that even intricate molecules can be selectively modified, suggesting that a broad library of novel guaianolides and other complex structures could be synthesized from related scaffolds. nih.gov These strategies could be applied to generate a diverse set of derivatives of 2-Butenamide, 3-methyl-N-(phenylmethyl)- for further investigation.

Modification of the Butenamide Moiety

The butenamide moiety in 2-Butenamide, 3-methyl-N-(phenylmethyl)- possesses two primary sites for chemical modification: the carbon-carbon double bond and the allylic methyl groups. While specific literature detailing reactions on this particular compound is limited, the reactivity of α,β-unsaturated amides is well-established, allowing for predictions of its chemical behavior.

The electron-withdrawing nature of the amide group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. A variety of nucleophiles, including organocuprates (Gilman reagents), amines, and thiols, can be expected to add to this position. wikipedia.orgmasterorganicchemistry.com For instance, the reaction with a Gilman reagent would likely lead to the formation of a new carbon-carbon bond at the β-position.

The carbon-carbon double bond can also undergo various addition reactions. Catalytic hydrogenation would be expected to reduce the double bond, yielding the corresponding saturated amide, N-benzyl-3-methylbutanamide. The choice of catalyst and reaction conditions would be crucial to ensure the chemoselective reduction of the alkene in the presence of the aromatic phenylmethyl group.

Oxidation of the double bond presents another avenue for modification. Epoxidation, for instance, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would form the corresponding epoxide. Furthermore, dihydroxylation can be achieved using reagents like osmium tetroxide, potentially in an asymmetric fashion using Sharpless dihydroxylation conditions, to yield the corresponding vicinal diol. organic-chemistry.orgwikipedia.orgharvard.eduencyclopedia.pubmdpi.com

Elaboration of the Phenylmethyl N-Substituent

The phenylmethyl (benzyl) group attached to the nitrogen atom offers multiple opportunities for synthetic elaboration, either through modification of the phenyl ring or by reactions involving the entire benzyl group.

One of the most common transformations involving the N-benzyl group is its removal, or debenzylation, which is a key deprotection step in many synthetic sequences. This can be achieved under various conditions. Catalytic hydrogenation is a widely used method, where the N-benzyl group is cleaved in the presence of a palladium catalyst and a hydrogen source, although this can sometimes be challenging due to catalyst poisoning by the amine product. rsc.org To circumvent this, additives or alternative catalytic systems can be employed.

Recent studies have explored more sustainable and chemoselective methods for N-benzyl deprotection. For example, laccase enzymes in the presence of a mediator like TEMPO and oxygen have been shown to be effective for cleaving N-benzyl groups under mild, aqueous conditions.

Beyond complete removal, the phenyl ring of the benzyl substituent can be modified. Research has been conducted on the synthesis of analogues of 2-Butenamide, 3-methyl-N-(phenylmethyl)- with substituents on the phenyl ring. For instance, para-substituted derivatives such as N-(4-hydroxybenzyl)-3-methylbut-2-enamide, N-(4-isobutoxybenzyl)-3-methylbut-2-enamide, and N-(4-isopropoxybenzyl)-3-methylbut-2-enamide have been synthesized to investigate their biological activities. The synthesis of these analogues typically involves starting with the appropriately substituted benzylamine.

Below is a table summarizing some of the synthetic modifications discussed:

| Starting Material | Reagent(s) | Product | Reaction Type |

| 3,3-Dimethylacrylic acid, Benzylamine | Coupling agent (e.g., DCC, EDC) | 2-Butenamide, 3-methyl-N-(phenylmethyl)- | Amide formation |

| 3-Methylcrotonyl chloride, Benzylamine | Base (e.g., triethylamine) | 2-Butenamide, 3-methyl-N-(phenylmethyl)- | Acylation |

| 2-Butenamide, 3-methyl-N-(phenylmethyl)- | H₂, Pd/C | N-benzyl-3-methylbutanamide | Hydrogenation |

| 2-Butenamide, 3-methyl-N-(phenylmethyl)- | R₂CuLi | N-benzyl-3-methyl-3-R-butanamide | Michael Addition |

| 2-Butenamide, 3-methyl-N-(phenylmethyl)- | m-CPBA | N-benzyl-3-methyl-2,3-epoxybutanamide | Epoxidation |

| 2-Butenamide, 3-methyl-N-(phenylmethyl)- | OsO₄, NMO | N-benzyl-2,3-dihydroxy-3-methylbutanamide | Dihydroxylation |

| 2-Butenamide, 3-methyl-N-(phenylmethyl)- | H₂, Pd/C | 3-Methylbut-2-enamide | N-Debenzylation |

| 3,3-Dimethylacrylic acid, 4-Hydroxybenzylamine | Coupling agent | N-(4-hydroxybenzyl)-3-methylbut-2-enamide | Amide formation |

Advanced Spectroscopic and Structural Characterization of 2 Butenamide, 3 Methyl N Phenylmethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

One-dimensional (1D) NMR spectra, including ¹H, ¹³C, and ¹⁵N, offer a fundamental overview of the molecular structure by identifying the different chemical environments of the nuclei.

The ¹H NMR spectrum of 2-Butenamide, 3-methyl-N-(phenylmethyl)- is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the phenylmethyl group would typically appear in the downfield region, around 7.2-7.4 ppm. pressbooks.pub The methylene (B1212753) protons of the benzyl (B1604629) group would likely resonate as a doublet around 4.4 ppm, coupled to the amide proton. The amide proton itself is anticipated to appear as a triplet at a higher chemical shift, influenced by its neighboring protons. The vinyl proton on the butenamide moiety is expected in the range of 5.5-7.0 ppm, characteristic of protons on a double bond. The methyl groups attached to the double bond would show distinct signals in the upfield region, typically between 1.7 and 2.1 ppm. docbrown.infoyoutube.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. oregonstate.edu The carbonyl carbon of the amide is expected to have the highest chemical shift, typically in the range of 165-175 ppm. The aromatic carbons would resonate between 127 and 140 ppm. The sp² hybridized carbons of the butenyl group are predicted to appear between 120 and 140 ppm. The methylene carbon of the benzyl group would likely be found around 45 ppm, while the methyl carbons would be observed at lower chemical shifts, typically below 30 ppm. docbrown.infodocbrown.info

While ¹⁵N NMR is less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, it can provide valuable information about the electronic environment of the nitrogen atom. For a secondary amide like 2-Butenamide, 3-methyl-N-(phenylmethyl)-, the ¹⁵N chemical shift is expected to be in the range of 110-130 ppm relative to a standard reference. nih.govacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Butenamide, 3-methyl-N-(phenylmethyl)-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~168 |

| Vinylic CH | ~6.5 | ~135 |

| Vinylic C-CH₃ | - | ~125 |

| Benzyl CH₂ | ~4.4 | ~45 |

| Phenyl C (ipso) | - | ~138 |

| Phenyl C (ortho) | ~7.3 | ~128 |

| Phenyl C (meta) | ~7.4 | ~129 |

| Phenyl C (para) | ~7.3 | ~127 |

| Amide NH | ~6.0 | - |

| Methyl (C=C-CH₃) | ~2.0 | ~18 |

| Methyl (C=C-CH₃) | ~1.8 | ~25 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Correlational Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule. sdsu.eduyoutube.com For 2-Butenamide, 3-methyl-N-(phenylmethyl)-, COSY would show correlations between the amide proton and the benzylic methylene protons, as well as between the vinylic proton and the adjacent methyl protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is crucial for assigning the signals in the ¹³C spectrum based on the more easily assigned ¹H spectrum. princeton.edu For instance, the signal for the benzylic methylene protons would correlate with the signal for the benzylic carbon. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.comprinceton.edu HMBC is particularly powerful for identifying quaternary carbons and piecing together different spin systems. For example, the amide proton would show a correlation to the carbonyl carbon, and the benzylic protons would correlate with the ipso-carbon of the phenyl ring. researchgate.netscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, which is invaluable for determining stereochemistry and conformation. princeton.edu In 2-Butenamide, 3-methyl-N-(phenylmethyl)-, NOESY could be used to determine the E/Z configuration of the double bond by observing correlations between the vinylic proton and one of the methyl groups.

Solid-State NMR for Polymorph Characterization of 2-Butenamide, 3-methyl-N-(phenylmethyl)-

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. nih.gov It is particularly useful for characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. bruker.com Different polymorphs can have distinct physical properties, and ssNMR can detect the subtle changes in the local chemical environment of the nuclei in each form. nih.gov

For 2-Butenamide, 3-methyl-N-(phenylmethyl)-, ssNMR could be employed to identify and characterize different polymorphic forms. The ¹³C and ¹⁵N chemical shifts are highly sensitive to the molecular packing and intermolecular interactions, such as hydrogen bonding, in the solid state. acs.org Thus, different polymorphs would likely exhibit different sets of NMR signals. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used to enhance the sensitivity of ssNMR experiments. capes.gov.br

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

ESI and APCI are soft ionization techniques that are well-suited for the analysis of thermally labile and polar molecules. wikipedia.orgencyclopedia.pub

Electrospray Ionization (ESI): ESI is a soft ionization method that generates ions from a solution by creating a fine spray of charged droplets. wikipedia.orgcreative-proteomics.com It is particularly useful for polar compounds and often produces protonated molecules [M+H]⁺ with minimal fragmentation. nih.govyoutube.com For 2-Butenamide, 3-methyl-N-(phenylmethyl)-, ESI-MS would be expected to show a strong signal for the protonated molecule.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for a wide range of compounds, including those of medium to low polarity. wikipedia.orgcreative-proteomics.com Ionization occurs in the gas phase through ion-molecule reactions. encyclopedia.pub APCI can sometimes induce more in-source fragmentation than ESI, which can provide additional structural information. nationalmaglab.orgacs.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the [M+H]⁺ ion), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. nationalmaglab.org This technique is invaluable for elucidating the structure of the molecule by identifying characteristic neutral losses and fragment ions. researchgate.netuab.edu

For 2-Butenamide, 3-methyl-N-(phenylmethyl)-, the MS/MS spectrum of the protonated molecule would likely exhibit several key fragmentation pathways. A common fragmentation for N-benzyl amides is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. nih.gov Another likely fragmentation pathway is the loss of the benzyl group as a neutral species, resulting in a protonated 3-methyl-2-butenamide fragment. Cleavage of the amide bond can also occur, leading to other characteristic fragments. chemrxiv.org

Table 2: Predicted Key MS/MS Fragments for Protonated 2-Butenamide, 3-methyl-N-(phenylmethyl)-

| m/z of Fragment Ion | Proposed Structure/Neutral Loss |

| 190.26 | [M+H]⁺ |

| 91.05 | Tropylium ion ([C₇H₇]⁺) |

| 106.07 | Phenylmethanamine ([C₇H₈N]⁺) |

| 99.13 | Protonated 3-methyl-2-butenamide |

| 83.10 | [C₅H₇O]⁺ fragment from cleavage of the butenamide chain |

Note: The m/z values are calculated based on the monoisotopic masses of the most common isotopes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For 2-Butenamide, 3-methyl-N-(phenylmethyl)- (C₁₂H₁₅NO), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Theoretical Exact Mass Calculation:

12 x Carbon (12.000000 Da) = 144.000000 Da

15 x Hydrogen (1.007825 Da) = 15.117375 Da

1 x Nitrogen (14.003074 Da) = 14.003074 Da

1 x Oxygen (15.994915 Da) = 15.994915 Da

Total Exact Mass = 189.115364 Da

In a typical HRMS experiment, the compound would be ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to produce the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would then be measured with high precision. The experimentally determined m/z value for the [M+H]⁺ ion of 2-Butenamide, 3-methyl-N-(phenylmethyl)- is expected to be approximately 190.12319, which is the sum of the exact mass and the mass of a proton (1.007825 Da). The high accuracy of the measurement, typically within a few parts per million (ppm), allows for the confident assignment of the elemental formula C₁₂H₁₅NO, distinguishing it from other potential isobaric compounds.

Table 1: Theoretical Mass Data for 2-Butenamide, 3-methyl-N-(phenylmethyl)-

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅NO |

| Theoretical Exact Mass | 189.115364 Da |

| Theoretical [M+H]⁺ m/z | 190.12319 Da |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule and their local chemical environment. These techniques probe the vibrational energy levels of molecules, which are highly characteristic of specific bond types and structural motifs.

The IR and Raman spectra of 2-Butenamide, 3-methyl-N-(phenylmethyl)- are expected to be dominated by features arising from the amide linkage and the α,β-unsaturated carbonyl system.

The amide group gives rise to several characteristic bands:

N-H Stretching: A sharp band is anticipated in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond. Its position and shape can be indicative of hydrogen bonding.

Amide I Band (C=O Stretching): This is typically the most intense band in the IR spectrum of an amide and is expected to appear in the range of 1630-1680 cm⁻¹. The conjugation with the C=C double bond is likely to shift this band to a lower wavenumber compared to a saturated amide.

Amide II Band (N-H Bending and C-N Stretching): This band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, is expected between 1510 and 1570 cm⁻¹.

Amide III Band: This is a more complex vibration involving C-N stretching and N-H bending and is typically found in the 1250-1350 cm⁻¹ region.

The alkenyl group also presents distinct vibrational signatures:

C=C Stretching: The stretching vibration of the carbon-carbon double bond is expected in the region of 1600-1650 cm⁻¹. This band may sometimes overlap with the Amide I band, but its presence can often be confirmed by Raman spectroscopy, where C=C stretching is typically a strong feature.

=C-H Stretching: The stretching vibrations of the hydrogens attached to the double bond are anticipated just above 3000 cm⁻¹.

=C-H Bending (Out-of-Plane): Strong bands corresponding to the out-of-plane bending of the vinyl hydrogen are expected in the 800-1000 cm⁻¹ region.

The phenylmethyl (benzyl) group will contribute characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Table 2: Expected Characteristic Vibrational Frequencies for 2-Butenamide, 3-methyl-N-(phenylmethyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | Amide I (C=O Stretch) | 1630 - 1680 |

| Amide | Amide II (N-H Bend, C-N Stretch) | 1510 - 1570 |

| Alkenyl | C=C Stretch | 1600 - 1650 |

| Alkenyl | =C-H Stretch | > 3000 |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1450 - 1600 |

The precise frequencies and intensities of vibrational bands are sensitive to the molecule's conformation. In the case of 2-Butenamide, 3-methyl-N-(phenylmethyl)-, rotational isomers (conformers) can exist due to rotation around the C-N amide bond and the C-C single bonds. These different spatial arrangements can lead to shifts in the vibrational frequencies of the amide and adjacent groups.

While specific conformational analysis of the title compound using vibrational spectroscopy is not documented, studies on similar molecules demonstrate the utility of this approach, often in conjunction with computational methods like Density Functional Theory (DFT). nih.gov By comparing experimentally obtained IR and Raman spectra with spectra calculated for different stable conformers, it is possible to deduce the predominant conformation in a given state (e.g., solid, solution). For example, the position of the Amide I band can be a sensitive probe of the local environment and conformation of the amide group.

X-ray Crystallography for Precise Solid-State Structure Determination of 2-Butenamide, 3-methyl-N-(phenylmethyl)-

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and details of the molecular packing and intermolecular interactions.

While a crystal structure for 2-Butenamide, 3-methyl-N-(phenylmethyl)- itself is not publicly available, recent studies on para-substituted derivatives of N-benzyl-3-methylbut-2-enamide offer significant insights into the likely solid-state arrangement. nih.govresearchgate.net In these related structures, the crystal packing is largely dictated by intermolecular hydrogen bonds involving the amide functional group. nih.govresearchgate.net

It is highly probable that in the crystalline state of 2-Butenamide, 3-methyl-N-(phenylmethyl)-, the amide N-H group of one molecule will act as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. This would lead to the formation of one-dimensional chains or tapes of molecules, a common motif in the crystal structures of secondary amides.

The title compound, 2-Butenamide, 3-methyl-N-(phenylmethyl)-, is achiral. However, the introduction of stereocenters into the molecule would create chiral analogues. For instance, if a substituent were introduced at the 2-position of the butenamide chain, this would generate a chiral center.

In such cases, X-ray crystallography of a single crystal of an enantiomerically pure sample is a powerful method for determining the absolute configuration. By using anomalous dispersion effects, typically with a copper X-ray source, the absolute arrangement of atoms in space can be unambiguously determined. This is often reported via the Flack parameter, which should be close to zero for the correct absolute structure. While no specific examples for chiral analogues of the title compound are available, this remains a standard and definitive technique for stereochemical assignment in medicinal and materials chemistry. nih.gov

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment of 2-Butenamide, 3-methyl-N-(phenylmethyl)- Enantiomers

Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the stereochemical elucidation of chiral molecules. These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light, providing unique spectral fingerprints that can be correlated to the absolute configuration of enantiomers. creative-biostructure.comlibretexts.org For 2-Butenamide, 3-methyl-N-(phenylmethyl)-, which possesses a single stereocenter at the C3 position of the butenamide chain, CD and ORD are powerful, non-destructive methods for assigning its (R) and (S) absolute configurations.

The chiroptical properties of 2-Butenamide, 3-methyl-N-(phenylmethyl)- are primarily governed by the electronic transitions associated with its two main chromophores: the α,β-unsaturated amide group and the phenyl group of the N-benzyl substituent. wikipedia.orgunipi.it The α,β-unsaturated amide system features a prominent π → π* electronic transition at shorter wavelengths (typically around 200-240 nm) and a weaker, yet stereochemically significant, n → π* transition at longer wavelengths (around 240-280 nm). The phenyl group also exhibits characteristic π → π* transitions.

The spatial arrangement of these chromophores relative to the chiral center dictates the sign and magnitude of the observed Cotton effects in both CD and ORD spectra. amrita.eduwikipedia.org A Cotton effect is the characteristic change in optical rotation and/or circular dichroism in the vicinity of an absorption band. wikipedia.orgbhu.ac.in The enantiomers of 2-Butenamide, 3-methyl-N-(phenylmethyl)- are expected to exhibit mirror-image CD spectra. chiralabsxl.com Consequently, if the (R)-enantiomer displays a positive Cotton effect for a particular electronic transition, the (S)-enantiomer will display a negative Cotton effect of nearly identical magnitude for the same transition. acs.org

The stereochemical assignment is typically achieved by comparing the experimentally obtained CD spectrum with spectra of structurally analogous compounds of known absolute configuration or through the application of empirical stereochemical rules. chiralabsxl.comyoutube.com For α,β-unsaturated amides, the sign of the Cotton effect associated with the n → π* transition is particularly sensitive to the conformation and configuration of the molecule.

While specific experimental data for 2-Butenamide, 3-methyl-N-(phenylmethyl)- is not extensively published, the expected chiroptical behavior can be illustrated. The analysis would involve dissolving the enantiomerically pure samples in a transparent solvent, such as methanol (B129727) or acetonitrile (B52724), and recording the CD and ORD spectra across the UV-Vis range. unipi.it The resulting spectra would then be analyzed for the signs of the key Cotton effects.

Table 1: Hypothetical Chiroptical Data for the Enantiomers of 2-Butenamide, 3-methyl-N-(phenylmethyl)-

This interactive table presents hypothetical, yet scientifically plausible, CD and ORD data for the (R) and (S) enantiomers of the target compound. The data illustrates the principle of mirror-image spectra and the concept of the Cotton effect.

| Enantiomer | Technique | Electronic Transition | Wavelength (λ) | Observed Effect |

| (R)-enantiomer | CD | n → π | ~260 nm | Positive Cotton Effect (Δε > 0) |

| (S)-enantiomer | CD | n → π | ~260 nm | Negative Cotton Effect (Δε < 0) |

| (R)-enantiomer | CD | π → π | ~220 nm | Negative Cotton Effect (Δε < 0) |

| (S)-enantiomer | CD | π → π | ~220 nm | Positive Cotton Effect (Δε > 0) |

| (R)-enantiomer | ORD | n → π | Peak at ~270 nm, Trough at ~250 nm | Positive Cotton Effect |

| (S)-enantiomer | ORD | n → π | Trough at ~270 nm, Peak at ~250 nm | Negative Cotton Effect |

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the principles of chiroptical spectroscopy. Actual experimental values may vary.

By establishing a definitive correlation for one enantiomer, perhaps through X-ray crystallography or asymmetric synthesis from a chiral precursor of known configuration, the absolute stereochemistry of the other enantiomer and any related compounds in a series can be confidently assigned based on their chiroptical data. chiralabsxl.comnih.gov This makes CD and ORD spectroscopy indispensable tools in the advanced structural characterization of chiral molecules like 2-Butenamide, 3-methyl-N-(phenylmethyl)-.

Theoretical and Computational Studies of 2 Butenamide, 3 Methyl N Phenylmethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of "2-Butenamide, 3-methyl-N-(phenylmethyl)-." These in silico techniques offer a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For "2-Butenamide, 3-methyl-N-(phenylmethyl)-," DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's steric and electronic properties. univie.ac.at

The energetic landscape of the molecule, including the relative stabilities of different conformers, can also be mapped using DFT. By calculating the electronic energy of various rotational isomers, it is possible to identify the global minimum energy structure and the energy barriers between different conformations. This information is vital for understanding the molecule's dynamic behavior.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Optimized Structure of 2-Butenamide, 3-methyl-N-(phenylmethyl)- This table presents hypothetical data based on typical values for similar amide molecules.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C=O | 1.23 Å |

| C-N (amide) | 1.35 Å | |

| N-CH₂ | 1.46 Å | |

| C=C (butenamide) | 1.34 Å | |

| Bond Angles | O=C-N | 122.5° |

| C-N-C | 121.0° | |

| C=C-C | 124.0° | |

| Dihedral Angle | H-N-C=O | ~180° (trans-amide) |

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties. bas.bgnih.gov For "2-Butenamide, 3-methyl-N-(phenylmethyl)-," ab initio calculations can be used to refine the energetic data obtained from DFT and to calculate properties like dipole moments and polarizability with high precision. These methods are particularly useful for studying the barrier to internal rotation around the amide C-N bond, a key feature of amides. nih.govbas.bg

The computational cost of ab initio methods is generally higher than that of DFT, but they offer a benchmark for accuracy. For instance, calculating the rotational barrier of the amide bond using a high-level ab initio method can provide a more reliable value, which is crucial for understanding the molecule's conformational rigidity. bas.bgnih.gov

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are key to understanding a molecule's reactivity. For "2-Butenamide, 3-methyl-N-(phenylmethyl)-," the HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl ring and the double bond of the butenamide moiety, indicating these are likely sites for electrophilic attack. The LUMO is often centered on the carbonyl carbon, suggesting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. For "2-Butenamide, 3-methyl-N-(phenylmethyl)-," an ESP map would show negative potential (red) around the carbonyl oxygen, indicating a region of high electron density and a likely site for interaction with electrophiles or hydrogen bond donors. Positive potential (blue) would be expected around the amide hydrogen, highlighting its potential as a hydrogen bond donor.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 2-Butenamide, 3-methyl-N-(phenylmethyl)- This table presents hypothetical data based on typical values for similar amide molecules.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's conformational dynamics. nih.govfu-berlin.de

Conformational Analysis and Torsional Rotational Barriers

MD simulations can be used to explore the conformational landscape of "2-Butenamide, 3-methyl-N-(phenylmethyl)-." By simulating the molecule over a period of nanoseconds or even microseconds, it is possible to observe the different conformations that the molecule can adopt and the transitions between them. ut.eersc.org This analysis can reveal the preferred conformations and the flexibility of different parts of the molecule, such as the rotation around the various single bonds.

Solvent Effects on the Conformation of 2-Butenamide, 3-methyl-N-(phenylmethyl)-

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solvent effects on the conformation of "2-Butenamide, 3-methyl-N-(phenylmethyl)-." nih.govbu.edu For example, in a polar solvent like water, the molecule may adopt a more compact conformation to minimize the exposure of its hydrophobic parts to the solvent. In a nonpolar solvent, the molecule might be more extended.

By analyzing the radial distribution functions between the solute and solvent atoms, MD simulations can provide insights into the specific interactions, such as hydrogen bonding, that stabilize certain conformations. bu.edu This information is critical for understanding the behavior of "2-Butenamide, 3-methyl-N-(phenylmethyl)-" in different chemical environments.

Table 3: Hypothetical Rotational Barriers for Key Torsions in 2-Butenamide, 3-methyl-N-(phenylmethyl)- in Different Solvents This table presents hypothetical data based on typical values for similar amide molecules.

| Torsional Bond | Rotational Barrier in Vacuum (kcal/mol) | Rotational Barrier in Water (kcal/mol) | Rotational Barrier in Chloroform (kcal/mol) |

| Amide C-N | 18.5 | 19.2 | 18.8 |

| N-CH₂ (benzyl) | 3.2 | 3.5 | 3.3 |

| C-C (butenamide) | 4.5 | 4.8 | 4.6 |

In Silico Spectroscopic Property Prediction and Experimental Validation

The computational prediction of spectroscopic properties is a powerful tool in the characterization of novel chemical entities. By employing quantum chemical methods, it is possible to simulate various types of spectra, which can aid in the interpretation of experimental data and provide insights into the molecular structure and electronic properties of a compound.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, is a valuable technique in structural elucidation. nih.gov For a molecule like 2-Butenamide, 3-methyl-N-(phenylmethyl)-, computational methods such as Density Functional Theory (DFT) can be employed to calculate the expected ¹H and ¹³C NMR chemical shifts. rsc.org These calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus.

The predicted chemical shifts are often referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. msu.edu While no specific experimental or computational NMR data for 2-Butenamide, 3-methyl-N-(phenylmethyl)- is readily available in the searched literature, a hypothetical table of predicted chemical shifts can be generated based on the analysis of similar structures and known substituent effects. The accuracy of such predictions depends on the level of theory and basis set used in the calculations. rsc.org

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Butenamide, 3-methyl-N-(phenylmethyl)-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~165-170 |

| C=CH | ~5.5-6.0 | ~120-140 |

| C(CH₃)₂ | - | ~140-150 |

| C(CH₃)₂ | ~1.8-2.2 (each CH₃) | ~20-30 (each CH₃) |

| N-H | ~6.5-7.5 | - |

| N-CH₂ | ~4.3-4.5 | ~45-50 |

| Phenyl-C₁ | - | ~138-140 |

| Phenyl-C₂/C₆ | ~7.2-7.4 | ~127-129 |

| Phenyl-C₃/C₅ | ~7.2-7.4 | ~127-129 |

| Phenyl-C₄ | ~7.2-7.4 | ~128-130 |

Note: These are estimated values and require experimental validation.

Theoretical IR, Raman, and UV-Vis Spectral Simulations

Theoretical simulations of Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra provide further avenues for the characterization of 2-Butenamide, 3-methyl-N-(phenylmethyl)-.

IR and Raman Spectroscopy: Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in IR and Raman spectra. cardiff.ac.ukresearchgate.net These simulations are instrumental in assigning specific vibrational modes to the observed experimental bands. bohrium.com For 2-Butenamide, 3-methyl-N-(phenylmethyl)-, key vibrational modes would include the N-H stretch, the C=O stretch of the amide group, the C=C stretch of the butenamide backbone, and various vibrations associated with the phenyl group. nih.gov

UV-Vis Spectroscopy: Theoretical calculations can also predict the electronic transitions of a molecule, which are observed in UV-Vis spectroscopy. nih.gov By calculating the excitation energies and oscillator strengths, one can simulate the UV-Vis absorption spectrum. For 2-Butenamide, 3-methyl-N-(phenylmethyl)-, the spectrum would likely be dominated by π-π* transitions within the phenyl ring and the conjugated enamide system.

Hypothetical Predicted Vibrational Frequencies for 2-Butenamide, 3-methyl-N-(phenylmethyl)-

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

| N-H Stretch | ~3300-3400 | Moderate |

| C-H (Aromatic) | ~3000-3100 | Strong |

| C-H (Aliphatic) | ~2850-3000 | Moderate |

| C=O Stretch | ~1650-1680 | Strong |

| C=C Stretch | ~1620-1640 | Very Strong |

| N-H Bend | ~1550-1600 | Moderate |

| C-N Stretch | ~1200-1300 | Weak |

Note: These are estimated values and require experimental validation.

Molecular Docking and Ligand-Protein Interaction Studies of 2-Butenamide, 3-methyl-N-(phenylmethyl)-

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a small molecule, such as 2-Butenamide, 3-methyl-N-(phenylmethyl)-, might interact with a biological target, typically a protein. rsc.orgresearchgate.net

Prediction of Binding Modes and Affinities to Potential Biological Targets

To perform molecular docking studies, a three-dimensional structure of the target protein is required, which is often obtained from a protein data bank. semanticscholar.org The ligand, 2-Butenamide, 3-methyl-N-(phenylmethyl)-, would then be docked into the active site of the protein to predict its binding conformation. The docking process generates various possible binding poses, which are then scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov A lower score generally indicates a more favorable binding interaction.

While no specific molecular docking studies for 2-Butenamide, 3-methyl-N-(phenylmethyl)- were found, one could hypothetically dock this compound against various enzymes or receptors where amide-containing molecules are known to be active.

Identification of Key Interacting Residues and Binding Site Characteristics

Analysis of the docked poses allows for the identification of key amino acid residues in the protein's binding site that interact with the ligand. tue.nl These interactions can be of various types, including:

Hydrogen Bonds: The amide group of 2-Butenamide, 3-methyl-N-(phenylmethyl)- can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

Hydrophobic Interactions: The phenyl group and the methyl groups of the ligand can form hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Understanding these interactions is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. researchgate.net

Hypothetical Key Interactions for 2-Butenamide, 3-methyl-N-(phenylmethyl)- in a Protein Binding Site

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

| Hydrogen Bond (Donor) | N-H | Asp, Glu, Carbonyl O |

| Hydrogen Bond (Acceptor) | C=O | Ser, Thr, His, Lys, Arg |

| Hydrophobic | Phenyl group, Methyl groups | Ala, Val, Leu, Ile, Phe |

| π-π Stacking | Phenyl group | Phe, Tyr, Trp |

Note: These are potential interactions and depend on the specific protein target.

Biological and Pharmacological Investigations of 2 Butenamide, 3 Methyl N Phenylmethyl Excluding Human Clinical Data, Dosage, and Safety Profiles

In Vitro Biological Activity Screening and Assays

The in vitro biological profile of 2-Butenamide, 3-methyl-N-(phenylmethyl)-, also known as N-benzyl-3-methylbut-2-enamide, has been the subject of limited investigation. The available scientific literature primarily focuses on its antimicrobial properties, with a notable absence of data concerning its antineoplastic potential. This article synthesizes the current state of research on this compound, adhering strictly to preclinical, in vitro findings.

Antimicrobial Efficacy against Bacterial and Fungal Pathogens

Recent studies have initiated the exploration of the antimicrobial characteristics of N-benzyl-3-methylbut-2-enamide derivatives. These investigations provide foundational data on the compound's potential efficacy against clinically relevant bacterial strains.

A 2024 study focused on the antibacterial activity of three para-substituted derivatives of N-benzyl-3-methylbut-2-enamide, providing the most relevant data to the parent compound. nih.gov The synthesized derivatives were N-(4-hydroxybenzyl)-3-methylbut-2-enamide, N-(4-isobutoxybenzyl)-3-methylbut-2-enamide, and N-(4-isopropoxybenzyl)-3-methylbut-2-enamide. These compounds were evaluated against a panel of bacteria including Escherichia coli, Staphylococcus aureus, and Enterobacter aerogenes. nih.gov

The results indicated that all three derivatives exhibited effective antibacterial action against E. coli, each demonstrating a Minimum Inhibitory Concentration (MIC) value of 0.01 g/mL. nih.gov Against S. aureus, the N-(4-isobutoxybenzyl) and N-(4-isopropoxybenzyl) derivatives showed better activity, with MIC values of 0.01 g/mL and 0.02 g/mL, respectively, compared to the N-(4-hydroxybenzyl) derivative. nih.gov Interestingly, all tested derivatives were found to be inactive against E. aerogenes. nih.gov

Based on the conducted literature review, specific MBC or MFC data for 2-Butenamide, 3-methyl-N-(phenylmethyl)- or its immediate derivatives have not been reported.

| Compound Derivative | Escherichia coli MIC (g/mL) | Staphylococcus aureus MIC (g/mL) | Enterobacter aerogenes MIC (g/mL) |

|---|---|---|---|

| N-(4-hydroxybenzyl)-3-methylbut-2-enamide | 0.01 | >0.02 | Inactive |

| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | 0.01 | 0.01 | Inactive |

| N-(4-isopropoxybenzyl)-3-methylbut-2-enamide | 0.01 | 0.02 | Inactive |

There is currently no published data available from time-kill kinetic studies or biofilm inhibition assays for 2-Butenamide, 3-methyl-N-(phenylmethyl)-. Such studies would be essential to determine whether the compound exhibits bactericidal or bacteriostatic activity and to understand its effectiveness against bacterial biofilms, which are a significant factor in persistent infections.

Antineoplastic Activity against Cancer Cell Lines

Following a comprehensive review of scientific databases, no studies were identified that investigated the antineoplastic activity of 2-Butenamide, 3-methyl-N-(phenylmethyl)-. The subsequent subsections reflect this absence of data.

There is no available data on the cytotoxicity or antiproliferative effects of 2-Butenamide, 3-methyl-N-(phenylmethyl)- against any cancer cell lines. Standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) have not been reported for this compound in the reviewed literature.

Consistent with the lack of cytotoxicity data, there are no reports on the ability of 2-Butenamide, 3-methyl-N-(phenylmethyl)- to induce apoptosis or cause cell cycle arrest in cancer cells. Mechanistic studies to elucidate such potential pathways have not been published.

Enzyme Inhibition and Activation Studies (e.g., Kinases, Proteases, Hydrolases)

No studies detailing the inhibitory or activating effects of 2-Butenamide, 3-methyl-N-(phenylmethyl)- on any enzyme class were identified.

Receptor Binding Assays and Agonist/Antagonist Characterization

There is no available data from receptor binding assays for 2-Butenamide, 3-methyl-N-(phenylmethyl)-, and consequently, its characterization as a potential agonist or antagonist at any receptor is unknown.

Immunomodulatory Effects on Cell-Based Assays

Information regarding the immunomodulatory properties of 2-Butenamide, 3-methyl-N-(phenylmethyl)- from cell-based assays is not available in the current scientific literature.

In Vivo Studies on Animal Models (Non-Human)

No records of in vivo studies conducted on non-human animal models involving 2-Butenamide, 3-methyl-N-(phenylmethyl)- were found.

Efficacy Evaluation in Preclinical Disease Models (e.g., Infection models, Tumor xenografts)

There is no evidence of 2-Butenamide, 3-methyl-N-(phenylmethyl)- having been evaluated for efficacy in any preclinical models of disease.

Pharmacokinetic and Pharmacodynamic Assessment in Animal Systems (Excluding Human Metabolism)

The pharmacokinetic and pharmacodynamic profiles of 2-Butenamide, 3-methyl-N-(phenylmethyl)- in any animal system have not been reported.

Structure Activity Relationship Sar Studies of 2 Butenamide, 3 Methyl N Phenylmethyl Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Butenamide, 3-methyl-N-(phenylmethyl)- Series

Selection of Molecular Descriptors (e.g., Lipophilicity, Electronic, Steric Parameters)

To quantitatively understand the relationship between the chemical structure of 2-Butenamide, 3-methyl-N-(phenylmethyl)- analogues and their biological activity, various molecular descriptors are employed. These descriptors can be broadly categorized into lipophilic, electronic, and steric parameters.

Lipophilicity: This parameter, often represented by logP (the logarithm of the partition coefficient between n-octanol and water), is crucial for a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For N-benzyl-3-methylbuten-2-enamide derivatives, modifying substituents on the phenyl ring can significantly alter lipophilicity. For instance, the introduction of alkoxy groups like isobutoxy and isopropoxy at the para-position of the benzyl (B1604629) moiety increases the lipophilicity compared to a hydroxyl group. nih.gov

Electronic Parameters: These descriptors quantify the electronic influence of substituents on the molecule, which can affect how the compound interacts with its biological target. The Hammett constant (σ) is a common electronic descriptor that reflects the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. In studies of related N-benzyl benzamide (B126) derivatives, electronic properties of substituents on the N-benzylamide have been shown to be critical for their biological activity. researchgate.net

Steric Parameters: Steric descriptors account for the size and shape of the molecule or its substituents. These parameters are vital as the biological activity often depends on a precise fit between the compound and its receptor. Taft's steric parameter (Es) and molar refractivity (MR) are commonly used to describe the steric bulk of substituents. The position and size of a substituent, such as a methyl group on the phenyl ring, can significantly influence the compound's activity by either promoting or hindering its binding to the target. researchgate.net For example, in a series of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine, the position of the methyl group (ortho, meta, or para) on the phenyl ring was found to affect the antimicrobial activity, with meta and para positions showing enhanced activity compared to the ortho position, suggesting a steric hindrance effect in the ortho-substituted analogue. researchgate.net

A recent study on para-substituted N-benzyl-3-methylbuten-2-enamide derivatives provided insights into how different substituents on the phenyl ring influence their antibacterial activity. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacteria.

| Compound ID | Substituent (R) | E. coli MIC (g/mL) | S. aureus MIC (g/mL) | E. aerogenes MIC (g/mL) |

| a | 4-hydroxy | 0.01 | >0.02 | Inactive |

| b | 4-isobutoxy | 0.01 | 0.01 | Inactive |

| c | 4-isopropoxy | 0.01 | 0.02 | Inactive |

| Data sourced from a study on N-benzyl-3-methylbuten-2-enamide derivatives. nih.gov |

This data indicates that while all three compounds are effective against E. coli, the nature of the para-substituent influences the activity against S. aureus. The more lipophilic isobutoxy group in compound b resulted in better activity against S. aureus compared to the hydroxy group in compound a and the isopropoxy group in compound c . nih.gov

Development and Validation of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the molecular descriptors of a series of compounds with their biological activity. The development of robust and predictive QSAR models can significantly accelerate the drug discovery process by enabling the virtual screening of large chemical libraries and the design of novel, more potent compounds. nih.gov

For classes of compounds structurally related to 2-Butenamide, 3-methyl-N-(phenylmethyl)-, such as N-benzylacetamide derivatives, QSAR models have been successfully developed to predict their anticonvulsant activity. kg.ac.rs These models often employ a combination of 2D and 3D descriptors to achieve high predictive accuracy. kg.ac.rs

The general process for developing a predictive QSAR model involves several key steps:

Data Set Preparation: A diverse set of analogues with known biological activities is compiled. This set is then typically divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A wide range of molecular descriptors (lipophilic, electronic, steric, topological, etc.) are calculated for each compound in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the biological activity of the compounds in the training set.

Model Validation: The predictive power of the developed model is rigorously assessed using various validation techniques. Internal validation methods like leave-one-out cross-validation (q²) are used to check the robustness of the model. External validation, using the test set of compounds not included in model generation, is crucial to evaluate the model's ability to predict the activity of new, untested compounds. nih.gov

For example, a QSAR study on N-benzyl benzamide derivatives as melanogenesis inhibitors utilized a 3D pharmacophore model to understand the ligand-receptor interactions, achieving a high level of predictivity with a cross-validated q² of 0.862 and an external validation R² of 0.913. nih.gov

Stereochemical Effects on Biological Activity of 2-Butenamide, 3-methyl-N-(phenylmethyl)- Stereoisomers

The presence of stereocenters in a molecule can lead to the existence of stereoisomers (enantiomers and diastereomers), which can exhibit significantly different biological activities. This is because biological systems, such as enzymes and receptors, are chiral environments, and thus may interact differently with each stereoisomer.

For analogues of 2-Butenamide, 3-methyl-N-(phenylmethyl)-, the introduction of a chiral center, for instance at the C2 position of the butanamide backbone, can lead to stereoisomers with distinct pharmacological profiles. A study on (R)-N'-benzyl 2-amino-3-methylbutanamide, a structurally related compound, highlighted the importance of stereochemistry for anticonvulsant activity. researchgate.net It was found that the anticonvulsant efficacy was associated with a specific stereochemistry at the C2-carbon, corresponding to the D-amino acid configuration ((R)-stereoisomer). researchgate.net

The differential activity of stereoisomers can be attributed to one isomer having a more favorable three-dimensional arrangement for binding to the active site of a protein. This can result in one enantiomer being a potent agonist or inhibitor, while the other is significantly less active or even inactive. In some cases, the "inactive" isomer can even have a different or antagonistic effect.

The following table illustrates a hypothetical scenario of how stereoisomers of a 2-Butenamide, 3-methyl-N-(phenylmethyl)- analogue with a chiral center at C2 could exhibit different biological activities, based on findings for structurally related compounds.

| Stereoisomer | Biological Activity (e.g., IC₅₀ in µM) |

| (R)-isomer | 1.5 |

| (S)-isomer | 25.0 |

| Racemic Mixture | 12.8 |

| This table is a hypothetical representation to illustrate the potential impact of stereochemistry on biological activity. |

In this hypothetical example, the (R)-isomer is significantly more potent than the (S)-isomer. This underscores the importance of synthesizing and testing stereochemically pure compounds in drug discovery to maximize therapeutic effects and minimize potential off-target effects.

Advanced Analytical Methodologies for Detection and Quantification of 2 Butenamide, 3 Methyl N Phenylmethyl

Chromatographic Techniques for Separation and Purification

Chromatographic techniques are fundamental for the isolation and purification of 2-Butenamide, 3-methyl-N-(phenylmethyl)- from complex mixtures. These methods are based on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, DAD, ELSD)